Ethyl o-toluenesulphonate Ethyl o-toluenesulphonate
Brand Name: Vulcanchem
CAS No.: 59222-96-7
VCID: VC4113207
InChI: InChI=1S/C9H12O3S/c1-3-12-13(10,11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
SMILES: CCOS(=O)(=O)C1=CC=CC=C1C
Molecular Formula: C9H12O3S
Molecular Weight: 200.26 g/mol

Ethyl o-toluenesulphonate

CAS No.: 59222-96-7

Cat. No.: VC4113207

Molecular Formula: C9H12O3S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl o-toluenesulphonate - 59222-96-7

Specification

CAS No. 59222-96-7
Molecular Formula C9H12O3S
Molecular Weight 200.26 g/mol
IUPAC Name ethyl 2-methylbenzenesulfonate
Standard InChI InChI=1S/C9H12O3S/c1-3-12-13(10,11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
Standard InChI Key LQCJGDKXBVRTKR-UHFFFAOYSA-N
SMILES CCOS(=O)(=O)C1=CC=CC=C1C
Canonical SMILES CCOS(=O)(=O)C1=CC=CC=C1C

Introduction

Chemical Structure and Properties

Molecular Structure

Ethyl o-toluenesulphonate’s structure consists of a benzene ring with a methyl group (-CH3_3) at the ortho position and a sulfonate ethyl ester (-SO3_3CH2_2CH3_3) at the adjacent carbon. The sulfonate group enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions . The SMILES notation CCOS(=O)(=O)C1=CC=CC=C1C and InChI key LQCJGDKXBVRTKR-UHFFFAOYSA-N provide precise stereochemical details .

Table 1: Structural and Molecular Data

PropertyValueSource
Molecular FormulaC9H12O3S\text{C}_9\text{H}_{12}\text{O}_3\text{S}
Molecular Weight200.25 g/mol
SMILESCCOS(=O)(=O)C1=CC=CC=C1C
InChIKeyLQCJGDKXBVRTKR-UHFFFAOYSA-N

Chemical Properties

The compound’s reactivity is dominated by the sulfonate group, which acts as a leaving group in nucleophilic substitutions. This property enables its use in alkylation reactions, particularly in drug synthesis. It is moisture-sensitive, requiring storage in anhydrous conditions to prevent hydrolysis .

Synthesis and Production

Ethyl o-toluenesulphonate is synthesized via esterification of o-toluenesulfonic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride (SOCl2_2):

C6H4(CH3)SO3H+CH3CH2OHSOCl2C6H4(CH3)SO3CH2CH3+H2O\text{C}_6\text{H}_4(\text{CH}_3)\text{SO}_3\text{H} + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{SOCl}_2} \text{C}_6\text{H}_4(\text{CH}_3)\text{SO}_3\text{CH}_2\text{CH}_3 + \text{H}_2\text{O}

The reaction typically proceeds under reflux, with purification achieved through vacuum distillation. Industrial-scale production optimizes catalyst selection and temperature to maximize yield while minimizing byproducts.

Reactivity and Mechanism of Action

As an electrophile, ethyl o-toluenesulphonate participates in SN2 reactions where nucleophiles (e.g., amines, alkoxides) displace the sulfonate group. For example, in pharmaceutical synthesis, it ethylates nitrogen atoms in heterocyclic compounds to form quaternary ammonium salts. The sulfonate’s electron-withdrawing nature stabilizes the transition state, accelerating reaction rates .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound is employed to introduce ethyl groups into active pharmaceutical ingredients (APIs). For instance, it ethylates nucleophilic sites in beta-lactam antibiotics, enhancing their stability and bioavailability. Recent methods utilize solid-phase microextraction (SPME) coupled with GC/MS to quantify residual ethylating agents in APIs, ensuring regulatory compliance .

Polymer Chemistry

As a flexibilizer for cellulose acetate, ethyl o-toluenesulphonate reduces brittleness by disrupting polymer crystallinity. This application is critical in producing films and fibers with tailored mechanical properties.

Organic Synthesis

In laboratory settings, the compound serves as a reagent for synthesizing ethylated aromatics and heteroaromatics. Its utility in Friedel-Crafts alkylation is limited due to competing sulfonation, but it remains valuable in niche applications.

Hazard ClassCategorySource
Acute Oral Toxicity4
Skin Irritation2
Eye Irritation2
Carcinogenicity2

Recent Research and Developments

Recent studies focus on improving detection methods for sulfonate esters in APIs. In situ derivatization-headspace-GC/MS techniques now achieve parts-per-billion sensitivity, addressing contamination concerns . Additionally, computational models predict the compound’s reactivity in solvent-free systems, guiding greener synthesis routes .

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